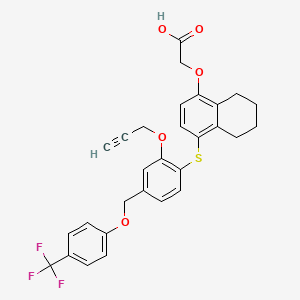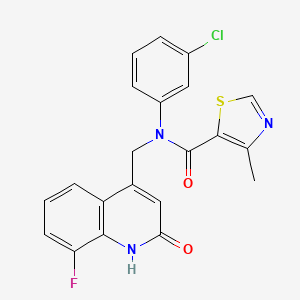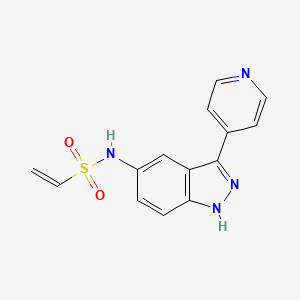![molecular formula C22H25N5O6 B10779807 N-{4-[4-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]benzoyl}-L-glutamic Acid](/img/structure/B10779807.png)
N-{4-[4-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]benzoyl}-L-glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de CHEMBL365307 involucra múltiples pasos, comenzando con la preparación del núcleo de pirrolo[2,3-d]pirimidina. Este núcleo se funcionaliza luego con una cadena de butilo y un grupo benzoílo. El paso final involucra el acoplamiento de este intermedio con ácido L-glutámico. Las condiciones de reacción típicamente requieren el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza.
Los métodos de producción industrial para tales compuestos a menudo involucran síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad. El proceso también puede incluir pasos de purificación como cristalización, destilación o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
CHEMBL365307 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
CHEMBL365307 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sirve como una herramienta para estudiar las vías y los mecanismos biológicos.
Medicina: Tiene potenciales aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de CHEMBL365307 involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Puede inhibir o activar estos objetivos, lo que lleva a cambios en los procesos y vías celulares. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
CHEMBL365307 se puede comparar con otros compuestos similares, como:
Análogos del Ácido N-{4-[4-(2-Amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidin-6-il)butil]benzoílo}-L-glutámico: Estos compuestos comparten una estructura central similar pero difieren en sus grupos funcionales o cadenas laterales.
Otros derivados de pirrolo[2,3-d]pirimidina: Estos compuestos tienen variaciones en el anillo de pirimidina o en los sustituyentes unidos.
La singularidad de CHEMBL365307 radica en su combinación específica de grupos funcionales y su potencial bioactividad, lo que puede ofrecer ventajas en ciertas aplicaciones terapéuticas o de investigación.
Propiedades
Fórmula molecular |
C22H25N5O6 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H25N5O6/c23-22-26-18-15(20(31)27-22)11-14(24-18)4-2-1-3-12-5-7-13(8-6-12)19(30)25-16(21(32)33)9-10-17(28)29/h5-8,11,16H,1-4,9-10H2,(H,25,30)(H,28,29)(H,32,33)(H4,23,24,26,27,31)/t16-/m0/s1 |
Clave InChI |
CEPQCJFDTGQKDN-INIZCTEOSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCCCC2=CC3=C(N2)N=C(NC3=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CCCCC2=CC3=C(N2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B10779742.png)
![1-Methyl-5-[5-methyl-2-oxo-5-(3-thienyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-7-yl]-1H-pyrrole-2-carbonitrile](/img/structure/B10779750.png)



![8-{2-[4-(2,5-Dichloro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B10779778.png)

![4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide](/img/structure/B10779809.png)



![2-Amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B10779835.png)
![(1S,2S,14R,22R)-23-propyl-15-oxa-12,23-diazaheptacyclo[14.9.1.01,14.02,22.04,13.06,11.020,26]hexacosa-4,6,8,10,12,16,18,20(26)-octaene-2,17-diol;hydrochloride](/img/structure/B10779842.png)
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
